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Compound of Interest

Compound Name: 1-(Cyclopropylcarbonyl)piperazine

Cat. No.: B3024915

Introduction

1-(Cyclopropylcarbonyl)piperazine, with the CAS number 59878-57-8, is a chemical
intermediate of significant interest in the pharmaceutical industry.[1] As a derivative of
piperazine, a heterocyclic amine core found in numerous bioactive molecules, it serves as a
crucial building block in the synthesis of more complex pharmaceutical agents, such as
Olaparib.[1][2] A thorough understanding of its spectroscopic properties is essential for its
identification, quality control, and characterization in research and development settings. This
guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for 1-(Cyclopropylcarbonyl)piperazine, along with
detailed experimental protocols.

Molecular Structure and Properties
o Chemical Name: cyclopropyl(piperazin-1-yl)methanone
e Molecular Formula: CsH1aN20][3]

e Molecular Weight: 154.21 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
1-(Cyclopropylcarbonyl)piperazine by providing detailed information about the chemical
environment of its hydrogen (*H) and carbon (13C) atoms.

Quantitative NMR Data

The following tables summarize the *H and 13C NMR spectral data for 1-
(Cyclopropylcarbonyl)piperazine.

Table 1: *H NMR Spectroscopic Data for 1-(Cyclopropylcarbonyl)piperazine

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~9.73 brs 1H -NH (Piperazine)
-CH:- (Piperazine, a
~3.93-3.41 m 4H
to C=0)
-CH2- (Piperazine, a
~3.09-3.06 m 4H
to NH)
~2.03-1.95 m 1H -CH- (Cyclopropyl)
~0.80-0.74 m 4H -CHz- (Cyclopropyl)

Solvent: DMSO-ds[4]

Table 2: 13C NMR Spectroscopic Data for 1-(Cyclopropylcarbonyl)piperazine
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Chemical Shift (8) ppm Assighment

171.9 C=0 (Amide)

42.9 -CH:- (Piperazine, a to C=0)
42.2 -CH:z- (Piperazine, a to NH)
10.7 -CH- (Cyclopropyl)

7.6 -CHz- (Cyclopropyl)

Solvent: DMSO-ds[4]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:

o Sample Preparation: Dissolve 5-10 mg of 1-(Cyclopropylcarbonyl)piperazine in

approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-ds, in a5 mm

NMR tube.[5]

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal

standard for referencing the chemical shifts (& = 0.00 ppm).[5]

e Instrument Setup:

o Place the NMR tube into the spectrometer's probe.[5]

o Lock the spectrometer onto the deuterium signal of the solvent.[5]

o Optimize the magnetic field homogeneity through a process called shimming.[5]

e IH NMR Data Acquisition:

o Set the spectral width to encompass the expected range of proton signals (typically 0-12

ppm).[5]

o Utilize a standard single-pulse sequence.[5]
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o Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.[5]

e 13C NMR Data Acquisition:

o Set the spectral width to cover the expected range for carbon signals (typically 0-200
ppm).[5]

o Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H
coupling and to enhance the signal.[5]

o Acquire a larger number of scans compared to *H NMR due to the lower natural

abundance of the 13C isotope.[5]

» Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to
generate the final NMR spectrum.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which induces molecular vibrations. For 1-
(Cyclopropylcarbonyl)piperazine, key functional groups include the N-H bond of the
secondary amine, the C=0 bond of the amide, and various C-H and C-N bonds.

Predicted IR Absorption Data

While a specific experimental spectrum for 1-(Cyclopropylcarbonyl)piperazine is not readily
available, the expected characteristic absorption bands are presented in Table 3 based on
typical values for its constituent functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for 1-(Cyclopropylcarbonyl)piperazine
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Wavenumber . . . .
( 1 Vibration Type Functional Group Expected Intensity
cm-

Secondary Amine )
3220-3500 N-H Stretch ] ] Medium
(Piperazine)

3080-3000 C-H Stretch Cyclopropyl Medium-Weak
2800-3000 C-H Stretch Alkyl (Piperazine) Medium-Strong
C=0 Stretch (Amide | ] ]
1650-1690 Tertiary Amide Strong
band)
CHz Bendin Piperazine/Cyclopro
1400-1470 ’ J P YEIopropy Medium

(Scissoring) I

1200-1350 C-N Stretch Amide/Amine Medium-Strong

Note: The C=0 stretching frequency for amides is lower than that for ketones due to resonance
with the nitrogen lone pair.[6][7] The N-H stretching frequency is dependent on hydrogen
bonding and the physical state of the sample.

Experimental Protocol: IR Spectroscopy

The following is a general procedure for obtaining an FT-IR spectrum:
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide
(KBr). Grind the mixture into a fine powder and press it into a thin, transparent disk using a
hydraulic press.

o Nujol Mull Method: Grind a small amount of the sample with a few drops of Nujol (mineral
oil) to create a thick paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

e Background Spectrum: Record a background spectrum of the empty sample holder (or KBr
pellet/salt plates with Nujol) to subtract atmospheric and instrumental interferences.

o Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment
and record the spectrum. The typical range for analysis of organic compounds is 4000-400
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cm~1[5]

o Data Processing: The instrument's software automatically subtracts the background from the
sample spectrum to produce the final IR spectrum, which is typically plotted as percent
transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ionized molecules. It is used to determine the molecular weight of a compound and can provide
information about its structure through fragmentation patterns.

Quantitative MS Data

Table 4: Mass Spectrometry Data for 1-(Cyclopropylcarbonyl)piperazine

m/z Value lon Technique

155.1179 [M+H]* (protonated molecule) ESI-MS

The exact mass of the neutral
molecule (M) is 154.1106

g/mol .

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining an Electrospray lonization (ESI) mass spectrum, often coupled
with Liquid Chromatography (LC-MS), is as follows:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent,
such as methanol or acetonitrile. The solution should be dilute to avoid saturating the
detector.

« Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
e lonization (ESI):

o The sample solution passes through a heated capillary to which a high voltage is applied.
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o This process creates a fine spray of charged droplets.

o As the solvent evaporates from the droplets, the charge density increases, eventually
leading to the formation of gas-phase ions (e.g., [M+H]*).

o Mass Analysis: The generated ions are directed into the mass analyzer (e.g., quadrupole,
time-of-flight), which separates them based on their mass-to-charge ratio.

o Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-(Cyclopropylcarbonyl)piperazine.

Sample Preparation Data Acquisition Data Analysis & Interpretation

1H & 33C NMR Spectra

Acquire FID NMR Fourier Transform
(Chemical Shifts, Coupling)

IR Spectrum

(Absorption Bands) Structural Elucidation

Prepare KBr Pellet Measure Process Data
1-(Cyclopropylcarbonyl)piperazine H ol FTIR

Detect lons

Mass Spectrum
(mz, Fragmentation)

Dissolve in lonize & Separate Mass

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3024915?utm_src=pdf-body
https://www.benchchem.com/product/b3024915?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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